molecular formula C20H24N2O4 B4449081 N-(2-methoxyethyl)-3-[(4-propoxybenzoyl)amino]benzamide

N-(2-methoxyethyl)-3-[(4-propoxybenzoyl)amino]benzamide

Cat. No.: B4449081
M. Wt: 356.4 g/mol
InChI Key: NFSHTEZORNQOKV-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-3-[(4-propoxybenzoyl)amino]benzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a benzamide core substituted with a methoxyethyl group and a propoxybenzoyl amide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-3-[(4-propoxybenzoyl)amino]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-N-(2-methoxyethyl)benzamide and 4-propoxybenzoyl chloride.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Procedure: The 3-amino-N-(2-methoxyethyl)benzamide is dissolved in the solvent, and a base such as triethylamine is added to neutralize the hydrochloric acid generated during the reaction. The 4-propoxybenzoyl chloride is then added dropwise to the reaction mixture while maintaining the temperature at around 0-5°C. The reaction is allowed to proceed for several hours, and the product is isolated by filtration or extraction, followed by purification using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as recrystallization or distillation to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-3-[(4-propoxybenzoyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The benzamide core can be reduced to form an amine derivative.

    Substitution: The propoxybenzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-(2-methoxyethyl)-3-[(4-propoxybenzoyl)amino]benzamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and coatings with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-3-[(4-propoxybenzoyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyethyl)-4-[(2-phenoxyacetyl)amino]benzamide
  • N-(2-methoxyethyl)-4-{[(propionylamino)carbothioyl]amino}benzamide
  • N-(2-methoxyethyl)-4-{[2-(4-methylphenoxy)propanoyl]amino}benzamide

Uniqueness

N-(2-methoxyethyl)-3-[(4-propoxybenzoyl)amino]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2-methoxyethyl)-3-[(4-propoxybenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-3-12-26-18-9-7-15(8-10-18)20(24)22-17-6-4-5-16(14-17)19(23)21-11-13-25-2/h4-10,14H,3,11-13H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSHTEZORNQOKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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